molecular formula C13H24Sn2 B14467077 (Phenylmethylene)bis(trimethylstannane) CAS No. 71000-63-0

(Phenylmethylene)bis(trimethylstannane)

Cat. No.: B14467077
CAS No.: 71000-63-0
M. Wt: 417.7 g/mol
InChI Key: KRPLJSATTFJDOH-UHFFFAOYSA-N
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Description

(Phenylmethylene)bis(trimethylstannane) is an organotin compound characterized by the presence of a phenylmethylene group bonded to two trimethylstannane moieties. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Phenylmethylene)bis(trimethylstannane) typically involves the reaction of phenylmethylene chloride with trimethylstannane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods: Industrial production of (Phenylmethylene)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (Phenylmethylene)bis(trimethylstannane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.

    Substitution: It can participate in nucleophilic substitution reactions where the trimethylstannane groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as halides or organolithium reagents are commonly used.

Major Products: The major products formed from these reactions include various organotin compounds with different functional groups, depending on the nature of the reagents and reaction conditions.

Scientific Research Applications

(Phenylmethylene)bis(trimethylstannane) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It finds applications in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (Phenylmethylene)bis(trimethylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can form coordination complexes with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable organotin complexes.

Comparison with Similar Compounds

    (Phenylmethylene)bis(trimethylsilane): Similar in structure but with silicon atoms instead of tin.

    (Phenylmethylene)bis(trimethylgermane): Contains germanium atoms in place of tin.

    (Phenylmethylene)bis(trimethyllead): Lead analog of the compound.

Uniqueness: (Phenylmethylene)bis(trimethylstannane) is unique due to the presence of tin atoms, which impart distinct reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atoms provide unique coordination chemistry and catalytic properties, making it valuable in various applications.

Properties

CAS No.

71000-63-0

Molecular Formula

C13H24Sn2

Molecular Weight

417.7 g/mol

IUPAC Name

trimethyl-[phenyl(trimethylstannyl)methyl]stannane

InChI

InChI=1S/C7H6.6CH3.2Sn/c1-7-5-3-2-4-6-7;;;;;;;;/h1-6H;6*1H3;;

InChI Key

KRPLJSATTFJDOH-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(C1=CC=CC=C1)[Sn](C)(C)C

Origin of Product

United States

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